![molecular formula C8H11N3 B1602646 3-Pyridin-2-yl-propionamidine CAS No. 887578-66-7](/img/structure/B1602646.png)
3-Pyridin-2-yl-propionamidine
Overview
Description
3-Pyridin-2-yl-propionamidine is a chemical compound with the molecular formula C8H11N3 . It is commonly used as a ligand to make coordination polymers .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Chemical Reactions Analysis
The chemical reactions involving 3-Pyridin-2-yl-propionamidine have been studied in the context of synthesizing N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .Scientific Research Applications
Photophysical Behavior Analysis
The compound has been used in the study of photophysical behavior, specifically in the development of purely organic materials showing multicolor fluorescent and phosphorescent behaviour . The rich photophysical behaviour of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule, comprising excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase, is investigated .
Development of Organic Materials
The compound plays a crucial role in the development of organic materials that exhibit multicolor fluorescent and phosphorescent behaviour . This is a significant challenge in practical applications, and the compound’s unique properties make it a valuable resource in this field .
Synthesis of N-(Pyridin-2-yl)imidates
The compound has been used in the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates . This synthetic protocol provides access to this important scaffold .
Conversion into N-heterocycles
The synthesized N-(pyridin-2-yl)imidates can be easily converted into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .
Synthesis of Imidazo[1,2-a]pyridines
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
Study of Electronic Nature
Imidates, such as the ones synthesized from 3-Pyridin-2-yl-propionamidine, are considered to be one of the most important organic patterns due to their varied electronic nature . They serve as powerful molecules of electrophiles and nucleophiles in reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-pyridin-2-ylpropanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8(10)5-4-7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRXUFRKLPZYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591186 | |
Record name | 3-(Pyridin-2-yl)propanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-yl-propionamidine | |
CAS RN |
887578-66-7 | |
Record name | 3-(Pyridin-2-yl)propanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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